An In-Depth Technical Guide to 3-Amino-2,4-dichlorobenzamide (CAS 1360623-95-5)
An In-Depth Technical Guide to 3-Amino-2,4-dichlorobenzamide (CAS 1360623-95-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a comprehensive examination of 3-Amino-2,4-dichlorobenzamide (CAS 1360623-95-5), a substituted benzamide of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally related analogs and employs predictive methodologies to provide insights into its physicochemical properties, plausible synthetic routes, and potential spectroscopic characteristics. Furthermore, this document outlines detailed, generalized experimental protocols for the synthesis and characterization of novel benzamide derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of this and related molecular scaffolds.
Introduction and Molecular Overview
3-Amino-2,4-dichlorobenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring substituted with both an amide and an amino group, along with two chlorine atoms. The specific arrangement of these functional groups—an amino group at the 3-position, and chlorine atoms at the 2- and 4-positions—is anticipated to confer distinct electronic and steric properties that can influence its chemical reactivity, biological activity, and physical characteristics.
The benzamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The presence and positioning of the amino and dichloro substituents on the phenyl ring can significantly modulate the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. This guide aims to provide a detailed, albeit partially predictive, technical overview to facilitate further research and development involving this compound.
Caption: Chemical structure of 3-Amino-2,4-dichlorobenzamide.
Physicochemical Properties
| Property | Value / Predicted Value | Source / Rationale |
| CAS Number | 1360623-95-5 | - |
| Molecular Formula | C₇H₆Cl₂N₂O | - |
| Molecular Weight | 205.04 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Based on similar benzamide derivatives |
| Melting Point | Predicted: 160-180 °C | Based on substituted dichlorobenzamides |
| Boiling Point | Predicted: >300 °C (with decomposition) | High polarity and potential for hydrogen bonding suggest a high boiling point |
| Solubility | Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The presence of polar amino and amide groups suggests some aqueous solubility, while the dichlorinated aromatic ring enhances solubility in organic solvents. |
Synthesis and Purification
A plausible synthetic route for 3-Amino-2,4-dichlorobenzamide can be conceptualized starting from a suitable dichlorinated benzoic acid precursor. A common strategy involves the nitration of a dichlorobenzoyl chloride, followed by amidation and subsequent reduction of the nitro group.
Caption: Plausible synthetic workflow for 3-Amino-2,4-dichlorobenzamide.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure based on common synthetic methodologies for similar compounds. Optimization of reaction conditions, stoichiometry, and purification methods would be necessary.
Step 1: Nitration of 2,4-Dichlorobenzoic Acid
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To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
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Slowly add 2,4-dichlorobenzoic acid in portions, maintaining the temperature below 10°C.
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Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
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Pour the reaction mixture carefully onto crushed ice, leading to the precipitation of the crude 3-nitro-2,4-dichlorobenzoic acid.
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Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Formation of 3-Nitro-2,4-dichlorobenzoyl Chloride
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Reflux a mixture of 3-nitro-2,4-dichlorobenzoic acid and an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) for several hours.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-nitro-2,4-dichlorobenzoyl chloride.
Step 3: Amidation
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Dissolve the crude 3-nitro-2,4-dichlorobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
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Cool the solution in an ice bath and bubble ammonia gas through the solution or add aqueous ammonium hydroxide dropwise with vigorous stirring.
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Allow the reaction to warm to room temperature and stir until completion.
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If necessary, add water to precipitate the product. Collect the solid by filtration, wash with water, and dry to yield crude 3-nitro-2,4-dichlorobenzamide.
Step 4: Reduction of the Nitro Group
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Suspend 3-nitro-2,4-dichlorobenzamide in a mixture of ethanol and water.
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Add iron powder and a catalytic amount of hydrochloric acid.
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Heat the mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-2,4-dichlorobenzamide.
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a solid of high purity.
Spectroscopic Characterization (Predicted)
As no experimental spectra are readily available, the following are predicted spectroscopic characteristics based on the structure of 3-Amino-2,4-dichlorobenzamide.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Two protons on the aromatic ring are expected to appear as doublets in the range of δ 6.5-7.5 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the amino, chloro, and benzamide substituents.
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Amine Protons (-NH₂): A broad singlet is anticipated in the region of δ 4.0-5.5 ppm, the chemical shift of which is dependent on the solvent and concentration.
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Amide Protons (-CONH₂): Two broad singlets corresponding to the two amide protons are expected in the range of δ 7.0-8.5 ppm.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (-C=O): A signal is expected in the downfield region, typically around δ 165-175 ppm.
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Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated in the range of δ 110-150 ppm. The chemical shifts will be influenced by the attached substituents.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching (Amine and Amide): Two or more bands are expected in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine and amide groups.
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C=O Stretching (Amide): A strong absorption band is predicted around 1640-1680 cm⁻¹.
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C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are expected for the C-Cl bonds.
Mass Spectrometry (MS) (Predicted)
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 204 and 206, with an isotopic pattern characteristic of a molecule containing two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio.
Potential Applications and Biological Activity
While no specific biological activities or applications have been reported for 3-Amino-2,4-dichlorobenzamide, its structural motifs suggest potential areas for investigation. Substituted benzamides are known to possess a wide range of pharmacological properties, including antipsychotic, antiemetic, and prokinetic activities. The amino and dichloro substituents could modulate these activities or introduce novel ones.
The primary amino group offers a site for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be screened for various biological targets, including enzymes and receptors, in the context of drug discovery programs.
Safety and Handling
No specific toxicity data is available for 3-Amino-2,4-dichlorobenzamide. However, based on the general properties of aromatic amines and chlorinated compounds, it should be handled with care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Amino-2,4-dichlorobenzamide represents a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This technical guide, by necessity, has relied on predictive methods and data from analogous structures to provide a foundational understanding of its properties. It is our hope that this document will serve as a valuable starting point for researchers, encouraging the experimental investigation required to fully characterize this compound and unlock its potential applications. The provided generalized protocols offer a framework for its synthesis and characterization, paving the way for future studies.
References
Due to the lack of specific literature for 3-Amino-2,4-dichlorobenzamide (CAS 1360623-95-5), this section provides references to general synthetic methodologies and spectroscopic principles relevant to the compound class.
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
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Larock, R.C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]
